Orthogonal Reactivity of Iodine and Fluorine Handles
The iodine at the 6-position serves as an excellent leaving group for Pd-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck), while the fluorine at the 4-position is relatively inert under these conditions, allowing sequential derivatization [1]. In contrast, 6-iodo-1H-indazole (CAS 261953-36-0, M.W. 244.03) lacks the fluorine atom and therefore provides no electronic modulation at the 4-position, whereas 4-fluoro-1H-indazole (CAS 341-23-1, M.W. 136.13) lacks the iodine handle altogether and cannot undergo direct C–C bond formation at the 6-position .
| Evidence Dimension | Presence of orthogonal reactive handles (C–I for cross-coupling, C–F for electronic tuning) |
|---|---|
| Target Compound Data | Contains both C–I (6-position) and C–F (4-position); M.W. 262.02 Da; ≥95% purity |
| Comparator Or Baseline | 6-Iodo-1H-indazole (M.W. 244.03): C–I only, no fluorine; 4-Fluoro-1H-indazole (M.W. 136.13): C–F only, no iodine |
| Quantified Difference | Two distinct functional handles vs. one; 18.0 Da mass increase vs. 6-iodo analog; 125.9 Da mass increase vs. 4-fluoro analog |
| Conditions | General organic synthesis; cross-coupling conditions (Pd catalyst, base, solvent) |
Why This Matters
The dual-handle architecture enables a two-step diversification strategy: first functionalize via the iodine, then exploit fluorine's electronic effects, a sequence impossible with mono-halogenated comparators.
- [1] Tetrahedron Letters (via Infona). Synthesis of 4-substituted indazole derivatives by palladium-mediated cross-coupling reactions. (referenced in search result). View Source
